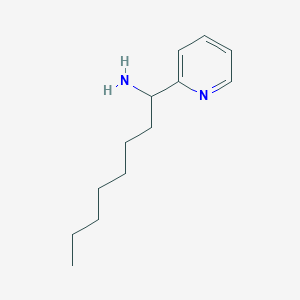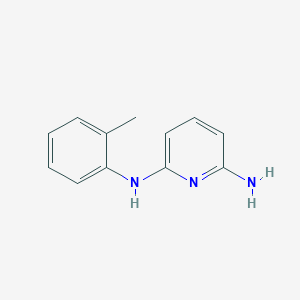![molecular formula C8H5ClN2O4 B13220378 5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13220378.png)
5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that features a furan ring substituted with a chloromethyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from biomass-derived furfural.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting the furan derivative with hydrazine and carbon disulfide, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the use of readily available reagents and mild reaction conditions, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hypochlorite is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines and thiols are commonly used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)furan-2-carbonyl chloride
- Furan-2,5-dicarboxylic acid
- 5-(Chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
Uniqueness
5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid is unique due to its combination of a furan ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5ClN2O4 |
|---|---|
Molecular Weight |
228.59 g/mol |
IUPAC Name |
5-[5-(chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O4/c9-3-4-1-2-5(14-4)6-10-11-7(15-6)8(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
DOEMZOOTHHPUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=NN=C(O2)C(=O)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13220302.png)

![tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate](/img/structure/B13220310.png)











